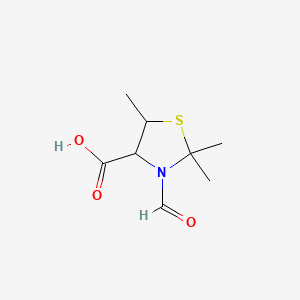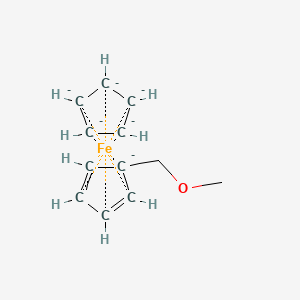
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene is an organometallic compound that features a cyclopentadienyl ligand bonded to an iron center. This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal atom is sandwiched between two cyclopentadienyl rings. These compounds have significant applications in various fields due to their unique chemical properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with iron salts under specific conditions. One common method is the reaction of cyclopentadienyl sodium with iron(II) chloride in tetrahydrofuran (THF) to form the desired metallocene complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization.
Industrial Production Methods
On an industrial scale, the production of cyclopentadiene derivatives often involves the steam cracking of naphtha, which yields cyclopentadiene as a byproduct. This cyclopentadiene can then be further reacted with iron salts to produce the metallocene complex. The process requires careful control of temperature and pressure to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) species.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields iron(III) complexes, while reduction results in iron(I) species. Substitution reactions can produce a variety of functionalized metallocenes.
Applications De Recherche Scientifique
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene has numerous applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Medicine: Research is ongoing into its potential use in cancer therapy, where it may act as a delivery vehicle for anticancer drugs.
Industry: It is used in the production of high-performance materials, such as specialty polymers and coatings.
Mécanisme D'action
The mechanism by which cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene exerts its effects involves the interaction of the iron center with various molecular targets. The iron atom can undergo redox reactions, facilitating electron transfer processes that are crucial in catalytic cycles. The cyclopentadienyl ligands stabilize the iron center, allowing it to participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene: Another well-known metallocene with a similar structure but without the methoxymethyl group.
Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.
Nickelocene: Contains nickel as the central metal atom.
Uniqueness
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene is unique due to the presence of the methoxymethyl group, which can influence its reactivity and stability. This functional group can be further modified to tailor the compound’s properties for specific applications, making it a versatile tool in both research and industrial settings.
Propriétés
Formule moléculaire |
C12H14FeO-6 |
|---|---|
Poids moléculaire |
230.08 g/mol |
Nom IUPAC |
cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-8-6-7-4-2-3-5-7;1-2-4-5-3-1;/h2-5H,6H2,1H3;1-5H;/q-1;-5; |
Clé InChI |
BNQXUFQMBOMZSN-UHFFFAOYSA-N |
SMILES canonique |
COC[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




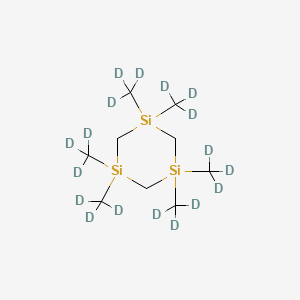
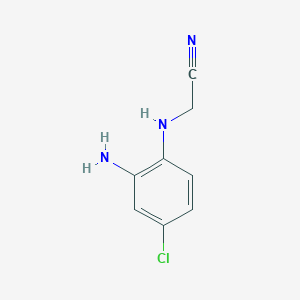
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
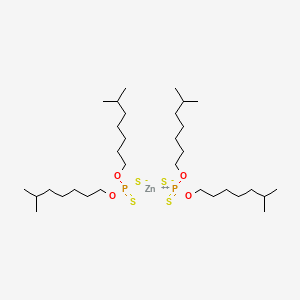
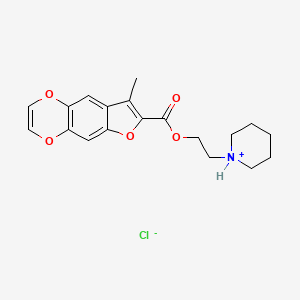
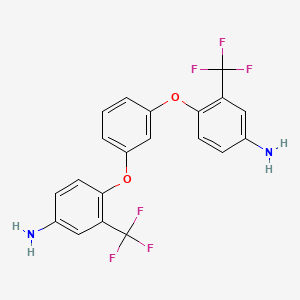

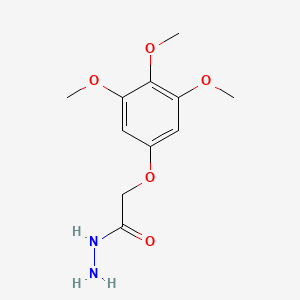
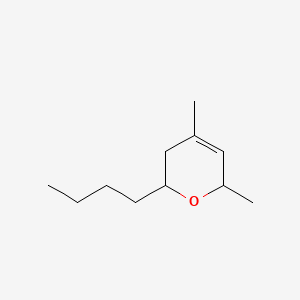
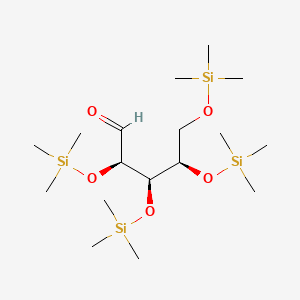
![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
